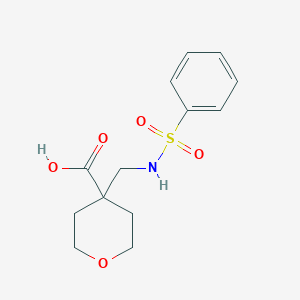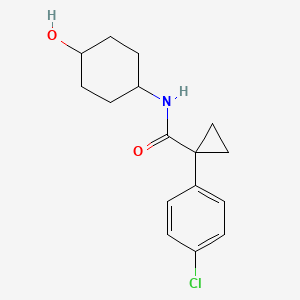![molecular formula C13H16ClNO4S B6646972 1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646972.png)
1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid, also known as CB-1158, is a small molecule inhibitor that has gained significant attention in the field of cancer research. CB-1158 has been found to target the arginase pathway, which plays a crucial role in the immune system's ability to fight cancer.
作用機序
1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid inhibits the activity of arginase, an enzyme that breaks down arginine in the body. Arginine is an essential amino acid that is required for the function of immune cells, such as T cells. By inhibiting arginase, this compound increases the levels of arginine in the body, which can lead to an increase in the activity of immune cells and a decrease in the ability of cancer cells to evade the immune system.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects, including an increase in the levels of arginine in the body, an increase in the activity of immune cells, and a decrease in the ability of cancer cells to evade the immune system. This compound has also been found to enhance the effectiveness of other cancer therapies, such as immune checkpoint inhibitors.
実験室実験の利点と制限
The advantages of using 1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid in lab experiments include its ability to target the arginase pathway, which plays a crucial role in the immune system's ability to fight cancer. This compound has also been found to enhance the effectiveness of other cancer therapies, such as immune checkpoint inhibitors. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research and development of 1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid, including:
1. Further preclinical studies to determine the safety and efficacy of this compound in humans.
2. Clinical trials to test the effectiveness of this compound as a cancer therapy, either alone or in combination with other cancer therapies.
3. Studies to determine the optimal dosing and administration of this compound.
4. Studies to determine the potential side effects of this compound and how to manage them.
5. Development of new and improved small molecule inhibitors that target the arginase pathway.
Conclusion:
This compound is a promising small molecule inhibitor that has gained significant attention in the field of cancer research. It has been found to target the arginase pathway, which plays a crucial role in the immune system's ability to fight cancer. This compound has several advantages and limitations for lab experiments, and there are several future directions for its research and development. Further studies are needed to determine the safety and efficacy of this compound in humans and its potential as a cancer therapy.
合成法
The synthesis of 1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid involves several steps, including the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 1-aminocyclobutane-1-carboxylic acid to form 1-[(5-chloro-2-methylphenyl)sulfonylamino]cyclobutane-1-carboxylic acid. This intermediate is then reacted with formaldehyde and sodium cyanoborohydride to form this compound.
科学的研究の応用
1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid has been found to have promising results in preclinical studies as a potential cancer therapy. It has been shown to inhibit the arginase pathway, which can lead to an increase in the immune system's ability to fight cancer. This compound has also been found to enhance the effectiveness of other cancer therapies, such as immune checkpoint inhibitors.
特性
IUPAC Name |
1-[[(5-chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-9-3-4-10(14)7-11(9)20(18,19)15-8-13(12(16)17)5-2-6-13/h3-4,7,15H,2,5-6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDYYULVKKDLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646889.png)
![4-[[(6-Methylpyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646896.png)
![4-[[(4-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646903.png)
![4-[[(3-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646905.png)
![4-[[(5-Methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646918.png)
![4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646922.png)

![4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646934.png)
![4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646936.png)

![4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646949.png)
![1-[[[(E)-3-(4-ethylphenyl)prop-2-enoyl]amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646957.png)
![1-[[(4-Methylsulfonylbenzoyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646979.png)
![1-[(2,3-Dihydro-1-benzothiophene-2-carbonylamino)methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646984.png)
